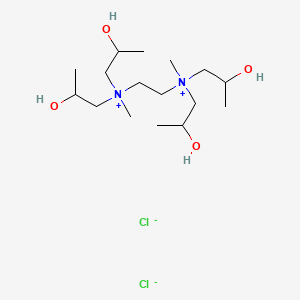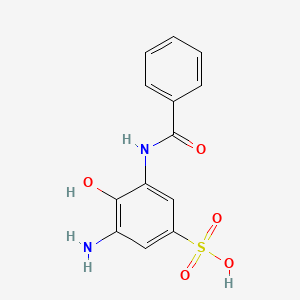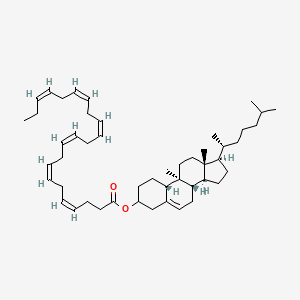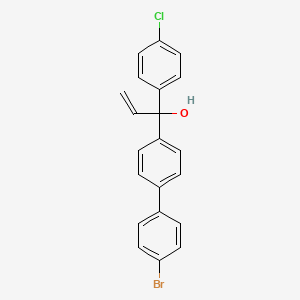
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a diazenyl group (N=N) attached to a nitrophenyl ring, and a thiadiazine ring system with two amine groups and a dioxide functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt, which is then coupled with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or water to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Des Réactions Chimiques
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines. Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where the nitrophenyl ring can be modified with different substituents.
Cycloaddition: The thiadiazine ring can undergo cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of thiadiazine compounds exhibit antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular redox states. The thiadiazine ring system may interact with various receptors or ion channels, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide include other thiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Used as PI3Kδ inhibitors in cancer research.
1,2,3-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives .
Propriétés
Numéro CAS |
63479-77-6 |
|---|---|
Formule moléculaire |
C9H9N7O4S |
Poids moléculaire |
311.28 g/mol |
Nom IUPAC |
(4E)-1-hydroxy-5-imino-4-[(4-nitrophenyl)hydrazinylidene]-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9N7O4S/c10-8-7(9(11)15-21(19,20)14-8)13-12-5-1-3-6(4-2-5)16(17)18/h1-4,12H,(H4,10,11,14,15,19,20) |
Clé InChI |
SKYZUFZEMIDKLJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/N=C/2\C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NN=C2C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


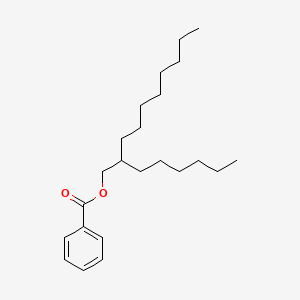
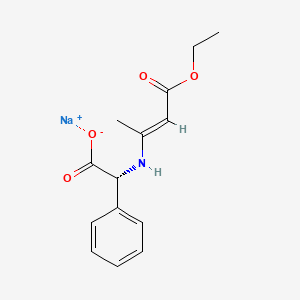
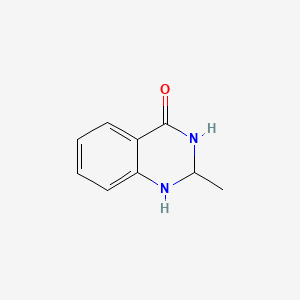
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)

